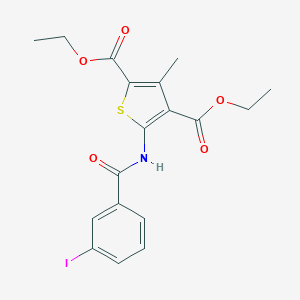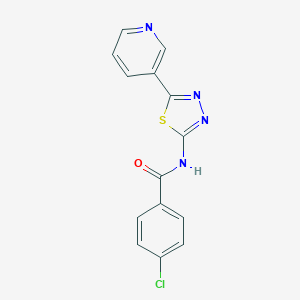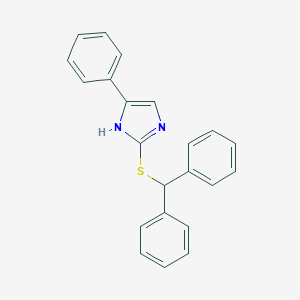
Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate, also known as DIMT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a member of the thiophene family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate may induce apoptosis by activating certain signaling pathways in cancer cells.
Biochemical and Physiological Effects:
Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate has been shown to exhibit several biochemical and physiological effects. In addition to its antiproliferative and apoptotic effects, Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate has been shown to inhibit the migration and invasion of cancer cells. Additionally, Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate has been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate in lab experiments is its potent biological activity. Additionally, Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate in lab experiments is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several potential future directions for research involving Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate. One area of interest is the development of analogs of Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate that exhibit improved biological activity and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate and its potential applications in the treatment of cancer and other diseases. Finally, studies are needed to evaluate the safety and efficacy of Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate in vivo, which may pave the way for its use in clinical trials.
Synthesemethoden
The synthesis of Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate involves a multi-step process. The starting material is 3-iodobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with diethyl malonate to form the corresponding ester. The ester is then reacted with methyl mercaptan to form the thiophene ring. Finally, the amide group is introduced using 2-aminoacetamide hydrochloride in the presence of triethylamine.
Wissenschaftliche Forschungsanwendungen
Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate has been shown to exhibit potential biological activity in several areas of research. One of the primary applications of Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate is in the field of cancer research. Studies have shown that Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
Eigenschaften
IUPAC Name |
diethyl 5-[(3-iodobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18INO5S/c1-4-24-17(22)13-10(3)14(18(23)25-5-2)26-16(13)20-15(21)11-7-6-8-12(19)9-11/h6-9H,4-5H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDMWOFQAQXFSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18INO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B392376.png)
![2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-chlorophenyl)ethanone](/img/structure/B392377.png)
![5-{[2-(2,4-dimethylpiperidino)-5-nitrophenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B392378.png)
![5-{[2-(2,4-dimethylpiperidino)-5-nitrophenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B392381.png)

![4-(Dibenzo[b,d]furan-3-ylsulfonyl)morpholine](/img/structure/B392383.png)
![2-iodo-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B392384.png)
![2-[(4-Bromobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole](/img/structure/B392388.png)
![5-{[2-(2,4-dimethylpiperidino)-5-nitrophenyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B392390.png)
![9-[4-(hexyloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B392391.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B392393.png)
![4-amino-N'-[(2-methyl-1-naphthyl)methoxy]-N-(4-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B392394.png)
![3,3,6,6-tetramethyl-9-{4-[(4-methylbenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B392395.png)
